molecular formula C9H12N2O2S B2372268 N-(thiophen-2-yl)morpholine-4-carboxamide CAS No. 74729-72-9

N-(thiophen-2-yl)morpholine-4-carboxamide

Cat. No.: B2372268
CAS No.: 74729-72-9
M. Wt: 212.27
InChI Key: SIECBMCGZHXGPD-UHFFFAOYSA-N
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Description

“N-(thiophen-2-yl)morpholine-4-carboxamide” is a compound that has been identified as a novel morpholino-thiophenes (MOT) series . It was discovered following phenotypic screening of the Eli Lilly corporate library against M. tuberculosis strain H37Rv .


Synthesis Analysis

The design, synthesis, and structure-activity relationships of a range of analogues around the confirmed actives are described . The synthesis of this compound and similar compounds has been a result of the importance and proliferation of amides as functional groups in biologically relevant molecules .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the central –N—C(=O)—N– unit is essentially planar and forms a dihedral angle with the benzene ring . The morpholine ring is in a chair conformation .

Scientific Research Applications

Synthesis and Characterization

  • A study by Yeşilkaynak et al. (2017) detailed the synthesis and characterization of a novel thiourea derivative, highlighting its anticancer and antioxidant activities. This underscores the potential of thiophene derivatives in the development of therapeutic agents【Yeşilkaynak et al., 2017】(source).

Biological Activity

  • The antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide against various microorganisms, including its effective antibacterial properties, was investigated by Cakmak et al. (2022). This work emphasizes the compound's potential in addressing microbial resistance【Cakmak et al., 2022】(source).
  • Marvadi et al. (2020) designed and synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating significant antitubercular activity, thus indicating the utility of thiophene derivatives in combating tuberculosis【Marvadi et al., 2020】(source).

Enzyme Inhibition

  • A study by Cetin et al. (2021) explored the enzyme inhibitory activities of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives against key enzymes, showing promise for the development of new therapeutic agents targeting diseases related to enzyme dysregulation【Cetin et al., 2021】(source).

Corrosion Inhibition

  • The work of Nnaji et al. (2017) investigated the use of morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors for mild steel in HCl medium, showcasing the application of thiophene derivatives in materials science to protect against corrosion【Nnaji et al., 2017】(source).

Antitrypanosomal Activity

  • Agnimonhan et al. (2012) focused on the synthesis and characterization of thioamides, assessing their trypanocidal activity and toxicity, which indicates the potential use of thiophene derivatives in treating trypanosomiasis【Agnimonhan et al., 2012】(source).

Properties

IUPAC Name

N-thiophen-2-ylmorpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-9(10-8-2-1-7-14-8)11-3-5-13-6-4-11/h1-2,7H,3-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIECBMCGZHXGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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